molecular formula C10H12O B1359796 4-Ethoxystyrene CAS No. 5459-40-5

4-Ethoxystyrene

Cat. No.: B1359796
CAS No.: 5459-40-5
M. Wt: 148.2 g/mol
InChI Key: OBRYRJYZWVLVLF-UHFFFAOYSA-N
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Description

It is a colorless liquid with a sweet, floral odor and is sparingly soluble in water . The compound consists of an ethoxy group attached to a styrene molecule, making it a derivative of styrene.

Mechanism of Action

Target of Action

4-Ethoxystyrene is a versatile compound that finds applications in various fields such as polymer chemistry, organic synthesis, and the pharmaceutical industry . Its primary targets are the monomers in polymerization reactions, the compounds in organic synthesis, and the intermediates in pharmaceutical synthesis .

Mode of Action

The mode of action of this compound varies depending on its application. In polymer chemistry, it undergoes polymerization reactions, where it reacts with other monomers under suitable conditions (e.g., heat, catalysts) to form long-chain polymers . This process involves the opening of the double bond in the styrene moiety and the formation of covalent bonds between monomer units, resulting in the formation of a polymer network .

In organic synthesis, this compound can participate in various reactions, such as oxidation, reduction, and substitution . These reactions allow the introduction of different functional groups, enabling the synthesis of complex organic compounds .

In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of pharmaceutical compounds . It undergoes specific reactions to form the desired chemical structure, which contributes to the pharmacological activity of the final drug .

Biochemical Pathways

It is known that the compound plays a crucial role in the development of drugs and pharmaceutical compounds, suggesting that it may influence various biochemical pathways depending on the specific drug being synthesized .

Pharmacokinetics

Given its use in the synthesis of pharmaceutical compounds, it is likely that these properties would be significantly influenced by the specific reactions it undergoes during this process .

Result of Action

The result of this compound’s action is the formation of polymers with specific properties in polymer chemistry, the synthesis of various compounds and functional groups in organic synthesis, and the development of drugs and pharmaceutical compounds in the pharmaceutical industry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, in polymerization reactions, the conditions such as heat and the presence of catalysts can significantly affect the reaction . Similarly, in organic synthesis and pharmaceutical synthesis, the reaction conditions and the presence of other reactants can influence the compound’s action .

Preparation Methods

4-Ethoxystyrene can be synthesized through various methods. One common synthetic route involves the reaction of p-hydroxystyrene with ethyl vinyl ether in the presence of a catalyst such as p-toluene sulfonic acid-pyridine salt. The reaction is carried out in ethyl acetate at room temperature, followed by purification through column chromatography using hexane/ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-Ethoxystyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into ethoxyethylbenzene.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Ethoxystyrene can be compared with other similar compounds, such as:

Each of these compounds has unique properties and reactivity, making them suitable for different applications in various fields.

Properties

IUPAC Name

1-ethenyl-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-5-7-10(8-6-9)11-4-2/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYRJYZWVLVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203020
Record name p-Vinylphenetole
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5459-40-5
Record name 1-Ethenyl-4-ethoxybenzene
Source CAS Common Chemistry
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Record name 4-Ethoxystyrene
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Record name 5459-40-5
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Record name p-Vinylphenetole
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Record name p-vinylphenetole
Source European Chemicals Agency (ECHA)
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Record name 4-ETHOXYSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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